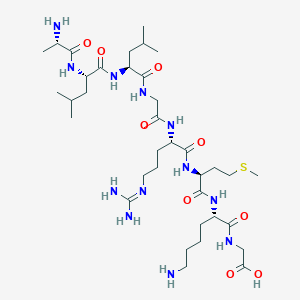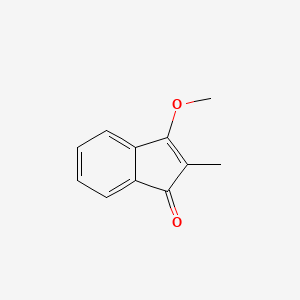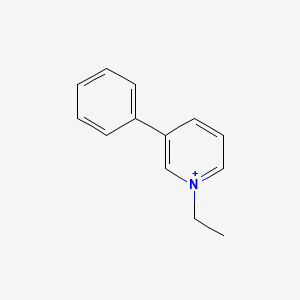
1-(Diphenylphosphanyl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)-3-methylbutan-2-ol is an organophosphorus compound that features a phosphine group attached to a secondary alcohol. This compound is of interest due to its potential applications in various fields, including catalysis and materials science. The presence of both a phosphine and an alcohol functional group allows for diverse chemical reactivity and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with an appropriate alkyl halide under basic conditions to form the phosphine oxide, which is then reduced to the desired phosphine compound. Another method involves the Grignard reaction, where a Grignard reagent reacts with a diphenylphosphine chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Alkanes and reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学的研究の応用
1-(Diphenylphosphanyl)-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of 1-(Diphenylphosphanyl)-3-methylbutan-2-ol involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating catalytic activity. The alcohol group can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity.
Similar Compounds:
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with similar coordination properties.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: A compound with similar phosphine functionality but different structural features.
Uniqueness: this compound is unique due to the presence of both a phosphine and an alcohol group, allowing for versatile reactivity and coordination chemistry. Its ability to form stable complexes with metal centers and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
| 138056-26-5 | |
分子式 |
C17H21OP |
分子量 |
272.32 g/mol |
IUPAC名 |
1-diphenylphosphanyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C17H21OP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChIキー |
RHQHGLUVIQAJEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)

